4-Bromo-N-t-butyl-2-fluorobenzamide
Overview
Description
4-Bromo-N-t-butyl-2-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, characterized by the presence of a bromine atom at the fourth position, a fluorine atom at the second position, and a tert-butyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzoic acid and tert-butylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The activated acid chloride is then reacted with tert-butylamine under controlled conditions to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-t-butyl-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a typical reducing agent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the original compound.
Scientific Research Applications
4-Bromo-N-t-butyl-2-fluorobenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-t-butyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the tert-butyl group, influences its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
4-Bromo-N-butyl-2-fluorobenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-t-Butyl-4-fluorobenzamide: Lacks the bromine atom at the fourth position.
2-Bromo-N-t-butyl-5-fluorobenzamide: Bromine and fluorine atoms are positioned differently on the benzene ring.
Uniqueness: 4-Bromo-N-t-butyl-2-fluorobenzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and tert-butyl groups makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEOXHBWJRRKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624920 | |
Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303084-21-1 | |
Record name | 4-Bromo-N-tert-butyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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